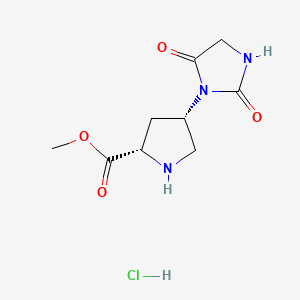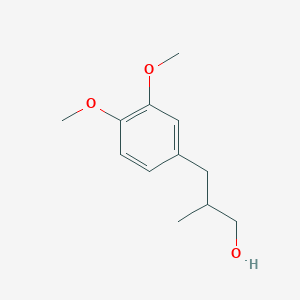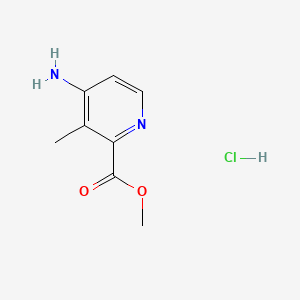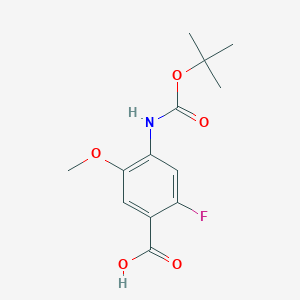![molecular formula C8H13NO2 B13569281 1-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13569281.png)
1-Oxa-8-azaspiro[4.5]decan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Oxa-8-azaspiro[45]decan-7-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-azaspiro[4.5]decan-7-one can be achieved through several methods. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This reaction typically requires specific conditions, such as the use of a base and an appropriate solvent, to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of spirocyclic compounds like this compound often involves scalable reactions that can be optimized for higher yields and purity. Techniques such as flow chemistry and biocatalysis have been explored to enhance the efficiency of these processes .
Analyse Des Réactions Chimiques
Types of Reactions
1-Oxa-8-azaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different derivatives, such as amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The conditions for these reactions vary, but they often require controlled temperatures and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Applications De Recherche Scientifique
1-Oxa-8-azaspiro[4.5]decan-7-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decan-7-one involves its interaction with molecular targets, such as enzymes and receptors. For instance, it has been studied as an M1 muscarinic agonist, where it binds to muscarinic receptors and modulates their activity. This interaction can influence various cellular pathways, leading to effects such as improved cognitive function and reduced symptoms of neurological disorders .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Oxa-4-azaspiro[4.5]decane: This compound shares a similar spirocyclic structure but differs in the position of the oxygen and nitrogen atoms.
1,4-Dioxaspiro[4.5]decan-8-one: Another spirocyclic compound with two oxygen atoms in the ring, used in different chemical applications.
1,4-Dioxa-8-azaspiro[4.5]decane: This compound includes both oxygen and nitrogen atoms but has a different arrangement within the ring system.
Uniqueness
1-Oxa-8-azaspiro[4.5]decan-7-one is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C8H13NO2 |
|---|---|
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
1-oxa-8-azaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C8H13NO2/c10-7-6-8(3-4-9-7)2-1-5-11-8/h1-6H2,(H,9,10) |
Clé InChI |
NVMROKGVERWKSV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCNC(=O)C2)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569246.png)

![6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13569266.png)



![Tert-butyl 2-benzyl-1-oxo-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B13569296.png)
